REACTION_CXSMILES
|
[C:1]([S-:3])#[N:2].[K+].C(Cl)(C)=O.[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:18])=[C:15]([CH:17]=1)[NH2:16].C([O-])([O-])=O.[K+].[K+]>CC(C)=O.CO.O>[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:18])=[C:15]([NH:16][C:1]([NH2:2])=[S:3])[CH:17]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(N)C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 50° C. for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
WASH
|
Details
|
washed with more water and ether
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
MeOH was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the solid was washed with water and ether
|
Type
|
CUSTOM
|
Details
|
to give III-b as a white solid in 78% yield
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC(=C(C1)NC(=S)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |